molecular formula C20H22N2O4 B2761325 N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 1421504-39-3

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3,4-dimethylphenyl)oxalamide

Cat. No.: B2761325
CAS No.: 1421504-39-3
M. Wt: 354.406
InChI Key: QCZIQFWGGYZZEK-UHFFFAOYSA-N
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Description

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3,4-dimethylphenyl)oxalamide is a high-purity oxalamide-based compound intended for research and development purposes. This chemical is part of a class of molecules known for their utility in advanced material science. Structurally related oxalamide derivatives have demonstrated significant value as stabilizers and additives in polymer chemistry. For instance, similar compounds are effectively used to prevent the oxidative degradation of polyols and polyurethanes, thereby enhancing the longevity and stability of these materials . Furthermore, related aromatic amide structures have been investigated for their potential to modify and enhance flavors, indicating their utility in sensory science research, though this application is highly specific and requires specialized study . The presence of both the 3,4-dimethylphenyl and dihydrobenzofuran groups in its structure suggests potential for interesting chemical and physical properties, making it a candidate for exploration in the development of new flame-retardant resin compositions, an area where various phosphate and amine compounds are actively researched . Researchers may find this compound valuable for investigating structure-activity relationships, material durability, and specialized additive effects. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-12-3-5-16(9-13(12)2)22-20(25)19(24)21-11-17(23)14-4-6-18-15(10-14)7-8-26-18/h3-6,9-10,17,23H,7-8,11H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZIQFWGGYZZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3,4-dimethylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N3O4C_{21}H_{25}N_{3}O_{4} with a molecular weight of 385.45 g/mol. The compound features an oxalamide functional group linked to a benzofuran moiety and a dimethylphenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. For instance, related benzofuran derivatives have demonstrated inhibitory effects on COX-1 and COX-2, suggesting that this compound may exhibit similar properties .
  • Anticancer Activity: Preliminary studies indicate that oxalamides can interfere with cellular processes such as apoptosis and cell cycle regulation. For instance, compounds with similar structural motifs have been shown to exert antiproliferative effects on various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific metabolic pathways

Case Studies

  • Anti-inflammatory Effects:
    A study evaluated the anti-inflammatory potential of related benzofuran derivatives. These compounds were found to significantly reduce inflammation in animal models by inhibiting COX enzymes and lowering leukotriene levels . While specific data for this compound is limited, the structural similarities suggest potential activity.
  • Anticancer Properties:
    Research into oxalamides has revealed their ability to inhibit tumor growth in vitro. For example, one study reported that an oxalamide derivative reduced proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests that this compound may also possess similar anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • Dihydrobenzofuran vs. Benzodioxol/Benzyl Groups : The target compound’s dihydrobenzofuran group may enhance metabolic stability compared to benzodioxol-containing analogues (e.g., JECFA 2227), which are prone to oxidative cleavage .
  • Hydroxyethyl vs.

Metabolism Insights :

  • Oxalamides generally undergo hydrolysis of the oxalamide bond, followed by oxidation of aromatic/heterocyclic groups and conjugation (e.g., glucuronidation) .

Pharmacological Activity

  • Umami Agonism : S336 (FEMA 4233) activates the hTAS1R1/hTAS1R3 receptor with high potency, a trait linked to its dimethoxybenzyl and pyridyl groups . The target compound’s dihydrobenzofuran moiety may exhibit similar receptor-binding efficacy but requires empirical validation.
  • Anticancer Potential: While unrelated to flavoring, oxalamide derivatives in other contexts (e.g., peptidomimetics) have shown antitumor activity via metabolic interference .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3,4-dimethylphenyl)oxalamide?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For analogous oxalamides, common steps include:

Amide bond formation : Reacting 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the intermediate oxalamide .

Aromatic substitution : Coupling the intermediate with 3,4-dimethylaniline via nucleophilic acyl substitution, often using a base like triethylamine to scavenge HCl .

  • Critical Parameters : Monitor reaction progress with thin-layer chromatography (TLC) and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound characterized structurally?

  • Methodological Answer : Use spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the oxalamide linkage (peaks at δ ~8–10 ppm for NH) and dihydrobenzofuran protons (δ ~6.5–7.5 ppm for aromatic protons) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1750 cm1^{-1}) and hydroxyl groups (broad peak ~3200–3500 cm1^{-1}) .
  • HPLC-MS : Validate purity (>95%) and molecular ion mass (e.g., [M+H]+^+ via ESI-MS) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Catalysis : Employ coupling agents like HATU or EDCI to improve amide bond formation efficiency .
  • Temperature Control : Optimize exothermic steps (e.g., oxalyl chloride addition) using ice baths to minimize side reactions .
  • Case Study : A 20% yield increase was achieved for a similar oxalamide by substituting THF with DMF and increasing reaction time to 24 hours .

Q. What computational methods predict the compound’s bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The dihydrobenzofuran moiety may bind hydrophobic pockets, while the oxalamide participates in hydrogen bonding .
  • QSAR Modeling : Train models on datasets of oxalamides with known IC50_{50} values to predict cytotoxicity or enzyme inhibition .
  • Example : A docking study of a related compound showed strong binding affinity (ΔG = −9.2 kcal/mol) to COX-2, suggesting anti-inflammatory potential .

Q. How can contradictory bioactivity data be resolved?

  • Methodological Answer :

Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls across experiments .

Metabolic Stability Tests : Use liver microsomes to assess if metabolic degradation explains variability in IC50_{50} values .

Structural Confirmation : Re-characterize batches with conflicting results via X-ray crystallography to rule out polymorphic forms .

  • Case Study : Discrepancies in a nitro-phenyl oxalamide’s anticancer activity were traced to impurities in early synthetic batches .

Data Analysis and Application Questions

Q. What strategies assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, analyzing degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C common for oxalamides) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products with LC-MS .

Q. How is the compound’s pharmacokinetic profile evaluated?

  • Methodological Answer :

  • Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict intestinal absorption .
  • Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction (e.g., >90% binding common for lipophilic oxalamides) .
  • In Vivo Studies : Administer to rodent models and quantify plasma levels via LC-MS/MS at timed intervals .

Tables of Key Data

Property Method Typical Value Reference
Melting PointDSC180–185°C
LogP (Lipophilicity)HPLC Retention Time3.2–3.8
Aqueous SolubilityShake Flask Method0.05–0.1 mg/mL (pH 7.4)
Plasma Stability (t1/2_{1/2})Rat Plasma Incubation>6 hours

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